4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline
Description
Properties
IUPAC Name |
4-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S2/c15-10-3-5-11(6-4-10)19-14-16-8-7-12(17-14)13-2-1-9-18-13/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJZGREZRXKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene and aniline groups. One common method involves the reaction of 4-chloropyrimidine with thiophen-2-ylthiol in the presence of a base to form 4-(thiophen-2-yl)pyrimidine-2-thiol. This intermediate is then reacted with 4-fluoroaniline under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved can vary, but often include interactions with key amino acid residues in the active site of the target protein .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Key analogs include:
- 4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS: 849035-61-6): Features a bromine atom at the pyrimidine 5-position. This substitution introduces steric bulk and electron-withdrawing effects, altering reactivity and stability. It has a molecular weight of 282.16 g/mol and a melting point of 107–109°C .
- 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline (CAS: 680593-98-0): Substituted with a trifluoromethyl group at the pyrimidine 4-position. The -CF₃ group enhances lipophilicity and metabolic stability, with a molecular weight of 271.27 g/mol .
- 4-{{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio}aniline (4a) : Contains a methoxypropoxy-substituted pyridine ring instead of pyrimidine. This modification increases solubility (logP ~2.5) and yields 95.4% in hydrogenation reactions .
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on analogs.
Structural and Conformational Insights
- Crystal packing : Analogs like 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione () form centrosymmetric dimers via N–H⋯S hydrogen bonds. The target compound’s thioether linkage may enable similar intermolecular interactions .
- Electronic effects : The thiophene moiety enhances π-π stacking, while the aniline group contributes to basicity (predicted pKa ~3.3 for brominated analog) .
Biological Activity
4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline is a heterocyclic compound characterized by the presence of a thiophene ring, a pyrimidine ring, and an aniline group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline can be represented as follows:
The biological activity of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can inhibit their activity, which may result in therapeutic effects. The exact mechanism often involves:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially leading to anti-inflammatory and anticancer effects.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways.
Antiviral Activity
Research has indicated that compounds containing thiophene and pyrimidine moieties exhibit antiviral properties. For instance, derivatives similar to 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline have demonstrated efficacy against viruses such as human cytomegalovirus and polyomavirus at low micromolar concentrations .
Anticancer Activity
Studies have shown that certain pyrimidine derivatives possess anticancer activity. For example, compounds with similar structural features have been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism is likely linked to their ability to induce apoptosis in cancer cells or inhibit cell proliferation .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) could be a pathway through which this compound exerts its effects.
Research Findings
Case Studies
- Antiviral Efficacy : A study published in MDPI evaluated a series of pyrimidine derivatives for their antiviral activities. The results indicated that compounds structurally related to 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline exhibited promising antiviral effects, particularly against human cytomegalovirus, suggesting a potential therapeutic application in viral infections .
- Anticancer Potential : Another research effort focused on evaluating the anticancer properties of thiophene-pyrimidine derivatives against various tumor cell lines. The study found that certain modifications on the pyrimidine ring enhanced the cytotoxic activity, indicating that 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline could be optimized for improved efficacy .
- Anti-inflammatory Activity : A comprehensive analysis was conducted on the anti-inflammatory properties of several thiophene-containing compounds. Results indicated that these compounds could effectively reduce inflammation markers in cellular models, supporting further investigation into their therapeutic potential for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between thiophene-containing precursors and pyrimidine intermediates. For example, Gewald’s thiophene derivatives can react with primary amines under acidic conditions to form thienopyrimidine scaffolds . Optimizing solvent systems (e.g., MeOH/AcOH mixtures) and reducing agents (e.g., BH3-Py in THF) improves yields by stabilizing intermediates and enhancing regioselectivity . Reaction monitoring via TLC or HPLC is critical to identify byproducts and adjust stoichiometry.
Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to confirm the structure of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for thiophene and pyrimidine rings) and amine protons (δ ~5 ppm, broad). Cross-peaks in 2D NMR (e.g., HSQC) confirm connectivity .
- FTIR : Detect S–C stretching (~650 cm⁻¹) and N–H bending (~1600 cm⁻¹).
- MS (ESI or EI) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula.
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : The compound’s aromaticity and sulfur content may lead to low solubility in polar solvents. Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is effective. Recrystallization using DMF/water mixtures can improve purity, but care must be taken to avoid decomposition at high temperatures .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM models) refine reaction pathway simulations .
- Docking : Screen against protein targets (e.g., kinases or DNA topoisomerases) using AutoDock Vina. Validate binding poses with MD simulations and compare with experimental IC50 values .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer : Use a split-plot design with abiotic (UV light, pH variations) and biotic (microbial consortia) factors . Monitor degradation via LC-MS/MS to identify metabolites. Assess half-lives (t1/2) in soil/water matrices and correlate with logP values to predict bioaccumulation risks .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity. Use isobologram analysis to distinguish synergistic vs. antagonistic effects in combination therapies. Cross-validate with proteomic profiling to identify off-target interactions .
Q. What strategies are effective in synthesizing coordination polymers using this compound as a ligand?
- Methodological Answer : The thioether and pyrimidine groups act as chelating sites for transition metals (e.g., Cu(II), Zn(II)). Solvothermal reactions in DMF/ethanol at 80–100°C yield crystalline polymers. Characterize via single-crystal XRD to confirm metal-ligand bonding geometries (e.g., octahedral vs. tetrahedral) .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link its structure-activity relationships (SAR) to established pharmacophores (e.g., pyrimidine-based kinase inhibitors). Use the NIH Molecular Libraries Program’s guidelines for high-throughput screening and ADMET profiling .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
